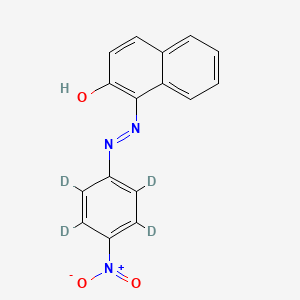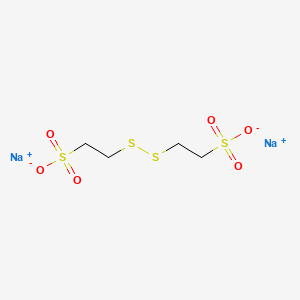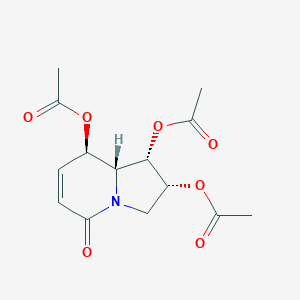
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of stereoisomeric sugar-derived indolizines, including our compound of interest, is accomplished through a straightforward method. The process involves the creation of carbon-carbon double bonds and carbonyl functionalities on the six-membered ring, making these nitrogen-containing heterocycles useful building blocks for preparing a variety of enantiopure polyhydroxylated indolizidines. These compounds are of interest for their glycosidase inhibitory activity, demonstrating the compound's foundational role in synthesizing biologically active molecules (Paolucci & Mattioli, 2001).
Molecular Structure Analysis
Although direct molecular structure analysis of "(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine" was not found, studies on similar compounds, such as 2,5,8-triazido-s-heptazine, offer insights into related structures. These studies reveal planar molecular structures with pi delocalization in C-N bonds, indicative of potential stability and electronic properties conducive to a variety of chemical applications (Miller, Swenson, & Gillan, 2004).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related research, showing a wide pH range of electrochemical behavior and providing insights into its versatile applications in electrochemical and redox reactions. These characteristics suggest a broad potential for the compound in various chemical synthesis and analysis applications (Sharma, Kumar, & Sharma, 2004).
Physical Properties Analysis
The physical properties of indolizines and related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. While specific data on our compound is scarce, the physical properties of similar molecules suggest a solid foundation for further exploration in materials science and engineering (Bian et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for tailoring the compound for specific scientific applications. Studies on related molecules highlight the compound's potential for forming stable, functional derivatives with desirable chemical properties for further research and development (Amer et al., 1990).
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Drug Development
Compounds like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine, with complex heterocyclic structures, often serve as key scaffolds in drug discovery. Their diverse biological activities can be attributed to the variability in their molecular frameworks, which can interact with biological targets in unique ways. For instance, triazole derivatives have been explored for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties (Ferreira et al., 2013). This highlights the potential of complex heterocycles in contributing to the development of new therapeutic agents.
Chemical Synthesis and Green Chemistry
The synthesis of complex molecules like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine presents challenges that drive innovation in synthetic methodologies. Efforts to develop more efficient, eco-friendly synthesis routes for triazine derivatives, for example, reflect the broader goal of enhancing the sustainability of chemical synthesis (Rani & Kumari, 2020). This area of research not only focuses on creating new compounds but also on refining the processes by which they are produced, emphasizing energy conservation and minimal environmental impact.
Optoelectronic Applications
The structural complexity and electronic properties of certain heterocyclic compounds open avenues for their application in optoelectronics. Functionalized quinazolines and pyrimidines, for example, have been identified as valuable for creating novel optoelectronic materials (Lipunova et al., 2018). These materials are integral to developing devices for photoelectric conversion, luminescence, and image sensing. The study of such compounds may provide insights into the design of new materials with enhanced electronic and photophysical properties.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources3. As with any chemical compound, appropriate safety measures should be taken when handling it.
Zukünftige Richtungen
The future directions for the use of this compound are not specified in the available resources. Given that it’s used for proteomics research1, it’s likely that future research could involve further exploration of its properties and potential applications in this field.
Please note that this analysis is based on the limited information available from the resources I have access to. For a more comprehensive analysis, especially regarding synthesis, chemical reactions, mechanism of action, and safety and hazards, consulting scientific literature or experts in the field may be necessary.
Eigenschaften
IUPAC Name |
[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMIOMJNNRVNX-HBJVGIJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

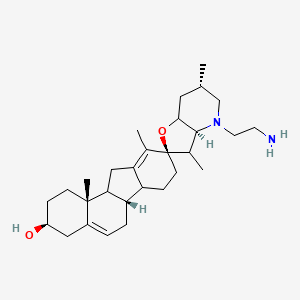
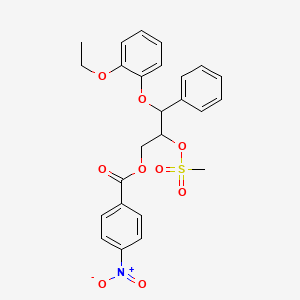
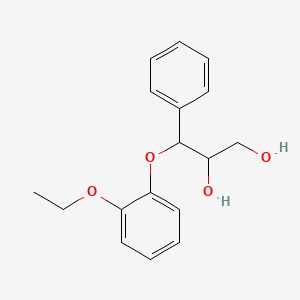

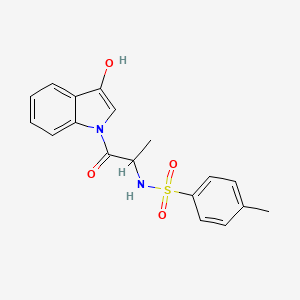
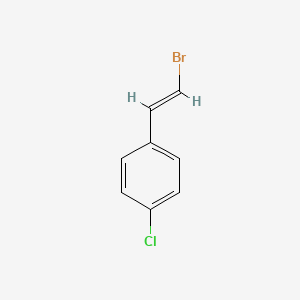
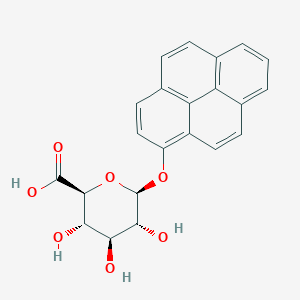
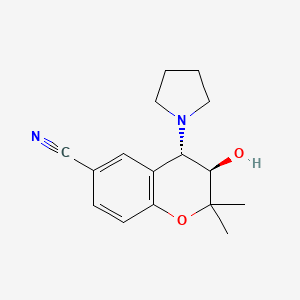
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)
